molecular formula C10H10ClN3O3S B1425826 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride CAS No. 1423031-78-0

4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride

Cat. No.: B1425826
CAS No.: 1423031-78-0
M. Wt: 287.72 g/mol
InChI Key: ZQPFOUNCXUXDSF-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the triazole ring in its structure adds to its versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzene-1-sulfonyl chloride with 1-methyl-1H-1,2,4-triazole-5-methanol. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .

Scientific Research Applications

4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is particularly useful in the inhibition of enzymes, where the compound can form stable complexes with the active sites of enzymes, thereby blocking their activity . The triazole ring can also interact with various biological targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-1,2,4-triazol-1-yl)methoxy]benzene-1-sulfonyl chloride
  • 4-[(1-methyl-1H-1,2,3-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
  • 4-[(1H-1,2,3-triazol-1-yl)methoxy]benzene-1-sulfonyl chloride

Uniqueness

The uniqueness of 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride lies in the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with biological targets compared to its analogs .

Properties

IUPAC Name

4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPFOUNCXUXDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
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4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
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4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
Reactant of Route 4
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
Reactant of Route 5
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride
Reactant of Route 6
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride

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